N-(2-Aminoethyl)thiourea hydrochloride
Description
Properties
IUPAC Name |
2-aminoethylthiourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBDVYMLWSVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of Thiourea Derivatives
Introduction
Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a foundational scaffold in the field of medicinal chemistry.[1][2] Its structural similarity to urea, with the oxygen atom replaced by sulfur, provides a versatile template for the development of therapeutic agents.[2][3] The unique chemical properties of the thiourea moiety, including the ability of its N-H groups to act as hydrogen bond donors and the sulfur atom to function as an acceptor, facilitate significant interactions with a wide array of biological targets like enzymes and receptors.[2] This guide provides a comprehensive exploration of the diverse biological activities of thiourea derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease states. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights.
The Chemistry of Thiourea: A Versatile Pharmacophore
Thiourea exists in two tautomeric forms: the thione and the thiol form, with the thione form being more prevalent in aqueous solutions.[1] This structural flexibility, combined with the ease of substitution at its nitrogen atoms, allows for the creation of a vast library of derivatives with tailored biological activities.[3] The synthesis of thiourea derivatives is versatile, with the most common method involving the reaction of an amine with an isothiocyanate.[2] Alternative, greener approaches utilize carbon disulfide and amines in an aqueous medium.[2][4][5]
General Synthesis of N,N'-Disubstituted Thiourea Derivatives
A prevalent method for synthesizing unsymmetrical thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine. This nucleophilic addition reaction is typically efficient and allows for a high degree of structural diversity.
Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted Thiourea
Objective: To synthesize 1-(4-chlorophenyl)-3-(pyridin-2-yl)thiourea, a representative thiourea derivative with potential biological activity.
Materials:
-
4-chlorophenyl isothiocyanate
-
2-aminopyridine
-
Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a 100 mL round bottom flask, dissolve 1.0 equivalent of 2-aminopyridine in anhydrous DCM.
-
Add 1.0 equivalent of 4-chlorophenyl isothiocyanate to the solution dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain the pure 1-(4-chlorophenyl)-3-(pyridin-2-yl)thiourea.
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR.
Diverse Biological Activities of Thiourea Derivatives
Thiourea and its derivatives exhibit a remarkable spectrum of biological activities, making them a significant focus in drug discovery.[1][2][6] These activities include anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties.[2]
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to inhibit the growth of various cancer cell lines.[1][7] Their mechanisms of action are multifaceted and often involve targeting specific molecular pathways crucial for cancer progression.[1][8]
Mechanisms of Action:
-
Enzyme Inhibition: Many thiourea-based compounds act as inhibitors of enzymes vital for cancer cell survival and proliferation, such as topoisomerase, protein tyrosine kinases, and carbonic anhydrase.[9][10]
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, some compounds have been shown to arrest the cell cycle in the S phase and upregulate caspase-3, an key executioner of apoptosis.[1][8]
-
Inhibition of Angiogenesis: Thiourea derivatives can interfere with the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][8] Some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10]
-
Sirtuin Inhibition: Novel thiourea-based compounds have been designed as inhibitors of Sirtuins (SIRTs), a class of enzymes implicated in cancer development, showing promising cytotoxic effects against colon cancer cells.[11]
Structure-Activity Relationship (SAR): The anticancer activity of thiourea derivatives is significantly influenced by the nature of the substituents on the thiourea core.[7]
-
Electron-withdrawing groups like nitro, trifluoromethyl, and halogens on the aryl rings often enhance cytotoxic activity.[12][13]
-
The presence of heterocyclic rings, such as pyridine, thiazole, and quinazoline, can also contribute to potent anticancer effects.[13]
Visualization: Anticancer Mechanism of Action
Caption: Key anticancer mechanisms of thiourea derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new anti-infective agents, and thiourea derivatives have shown considerable promise in this area.[14] They exhibit a broad spectrum of activity against various bacteria and fungi.[14][15]
Antibacterial Activity: Thiourea derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[15]
-
Mechanism of Action: Their antibacterial action is often attributed to their ability to interfere with essential bacterial processes. Molecular docking studies suggest that they can target enzymes involved in the biosynthesis of the bacterial cell wall, such as penicillin-binding proteins (PBPs) and muramyl ligases.[12][16] They can also inhibit other crucial enzymes like DNA gyrase and topoisomerase IV.[12]
-
Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups and hydrophobic moieties on the thiourea scaffold generally enhances antibacterial potency.[12] For instance, derivatives with ortho-chloro or fluoro substituted phenyl groups have shown significant activity.[14]
Antifungal Activity: Several thiourea derivatives are effective fungicides, with applications in both medicine and agriculture.[3][17] They have shown activity against fungi such as Saccharomyces cerevisiae and Penicillium digitatum.[3]
Experimental Protocol: Evaluation of Antibacterial Activity (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a thiourea derivative against Staphylococcus aureus.
Materials:
-
Synthesized thiourea derivative
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator
Procedure:
-
Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum of S. aureus and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
Thiourea derivatives have also been investigated for their antiviral properties against a range of viruses.[2][18]
-
Anti-HIV Activity: Some thiourea derivatives have shown potential as anti-HIV agents.[14]
-
Anti-Hepatitis B Virus (HBV) Activity: Certain derivatives have demonstrated strong antiviral activity against HBV, comparable to the commercial drug Entecavir.[19] Their mode of action may involve suppressing HBV replication.[19]
-
Activity against Plant Viruses: Chiral thiourea derivatives containing an α-aminophosphonate moiety have shown good curative activity against the Tobacco Mosaic Virus (TMV).[20][21] The mechanism may involve the inhibition of the polymerization of the viral capsid protein.[20]
Antioxidant Activity
Several thiourea derivatives possess potent antioxidant properties, enabling them to scavenge free radicals implicated in various diseases.[1][2][22]
-
Mechanism of Action: The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2] A decrease in the absorbance of the DPPH solution indicates radical scavenging activity.[2]
Visualization: Antioxidant Activity Workflow
Caption: Workflow for DPPH radical scavenging assay.
Enzyme Inhibition
The ability of thiourea derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential.[2][23]
-
Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[23]
-
Tyrosinase Inhibition: Thiourea derivatives, particularly bis-thiourea compounds, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them potential agents for treating hyperpigmentation disorders.[24]
-
Other Enzyme Inhibition: Thiourea derivatives have also been shown to inhibit other enzymes such as lipoxygenase and xanthine oxidase.[22][25]
Quantitative Data Summary
| Biological Activity | Target/Assay | Representative IC₅₀/MIC Values | Reference |
| Anticancer | Breast Cancer (MCF-7) | 1.3 µM - 338.33 µM | [8][10][26] |
| Leukemia (K-562) | 1.50 µM | [1] | |
| Pancreatic, Prostate Cancer | 3 to 14 µM | [1] | |
| Antibacterial | S. aureus & S. epidermidis | 4–32 µg/mL | [27] |
| Antiviral | Tobacco Mosaic Virus (TMV) | 53.3% curative activity at 500 µg/mL | [20] |
| Antioxidant | DPPH Assay | 45 µg/mL | [1] |
| ABTS Radical Scavenging | 52 µg/mL | [1] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 50 µg/mL | [23] |
| Butyrylcholinesterase (BChE) | 60 µg/mL | [23] | |
| Tyrosinase | 6.13 µM | [24] |
Future Perspectives
The thiourea scaffold remains a privileged structure in medicinal chemistry, offering a robust foundation for the development of novel therapeutic agents.[2] Future research will likely focus on optimizing lead compounds to enhance their pharmacokinetic profiles, reduce potential toxicity, and improve their efficacy in preclinical and clinical settings.[2] The synthesis of hybrid molecules incorporating the thiourea moiety with other pharmacophores is also a promising strategy to develop multi-target agents with improved therapeutic outcomes.
References
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available at: [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. Available at: [Link]
-
Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. PMC. Available at: [Link]
-
Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science Publisher. Available at: [Link]
-
Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Bentham Science Publisher. Available at: [Link]
-
Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]
-
Synthesis and Antiviral Activities of Chiral Thiourea Derivatives Containing an α-Aminophosphonate Moiety. ACS Publications. Available at: [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available at: [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. PubMed. Available at: [Link]
-
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. Available at: [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science Publisher. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. CiteDrive. Available at: [Link]
-
Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Available at: [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]
-
Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. Available at: [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]
-
Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Available at: [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+... ResearchGate. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Available at: [Link]
-
Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. PMC. Available at: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available at: [Link]
-
A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. Available at: [Link]
-
Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PMC. Available at: [Link]
-
In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. PMC. Available at: [Link]
-
Discovery of New Thiourea Derivatives as Potential SIRT Inhibitors. Journal of Contemporary Medical Sciences. Available at: [Link]
-
Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry. Taylor & Francis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
applications of N-(2-Aminoethyl)thiourea hydrochloride in cancer research
Application Note: Advanced Applications of N-(2-Aminoethyl)thiourea Hydrochloride in Oncology
Executive Summary
N-(2-Aminoethyl)thiourea hydrochloride (AET-HCl) represents a versatile scaffold in cancer research, distinct for its dual functionality: it serves as a bidentate ligand in the synthesis of non-classical metallodrugs (Platinum, Palladium, Gold) and acts as a chemoprotective agent via reactive oxygen species (ROS) scavenging. This guide outlines the specific protocols for utilizing AET-HCl in the development of cisplatin analogues to overcome drug resistance and in assays assessing its radioprotective efficacy.
Chemical Context & Handling
-
Compound: N-(2-Aminoethyl)thiourea hydrochloride
-
CAS: 56-81-5 (Base structure reference); specific salt forms vary.
-
Stability Note: Unlike S-(2-aminoethyl)isothiouronium bromide (which rearranges to mercaptoethylguanidine at physiological pH), N-(2-Aminoethyl)thiourea is structurally stable. However, the hydrochloride salt requires neutralization (e.g., with NaOH or Et3N) when used as a ligand to facilitate metal coordination.
Storage: Desiccate at -20°C. Hygroscopic.
Application I: Synthesis of Non-Classical Platinum(II) Antitumor Agents
Context: Cisplatin resistance is often mediated by sulfur-containing cellular nucleophiles (glutathione) that sequester the drug. Platinum(II) complexes utilizing N-(2-Aminoethyl)thiourea as a ligand utilize the Trans Effect . The sulfur atom in the thiourea moiety is a strong trans-director, influencing the lability of the leaving groups and potentially altering the DNA binding kinetics compared to classical cisplatin, thereby bypassing resistance mechanisms.
Protocol A: Synthesis of [Pt(AET)Cl]+ Complexes
Objective: To synthesize a monofunctional or bifunctional cationic platinum complex for DNA intercalation studies.
Reagents:
-
Potassium tetrachloroplatinate(II) (
) -
N-(2-Aminoethyl)thiourea hydrochloride (AET-HCl)
-
0.1 M NaOH
-
Dimethylformamide (DMF) / Water
Workflow:
-
Ligand Preparation: Dissolve 1.0 mmol of AET-HCl in 5 mL of deionized water. Slowly add 1.0 mmol of 0.1 M NaOH to neutralize the hydrochloride, generating the free base in situ.
-
Critical Step: Do not exceed pH 8.0 to prevent side reactions or hydrolysis.
-
-
Metal Activation: Dissolve 1.0 mmol of
in 10 mL of water. Filter to remove any insoluble impurities. -
Complexation: Add the neutralized AET solution dropwise to the platinum solution under constant stirring at room temperature.
-
Observation: The solution color will shift from red/orange (tetrachloroplatinate) to yellow/pale yellow.
-
-
Incubation: Stir for 24 hours in the dark (Pt complexes are photosensitive).
-
Precipitation: If the complex is cationic and soluble, add a counter-ion source such as
or to precipitate the complex, or evaporate solvent under reduced pressure. -
Purification: Wash the precipitate with cold ethanol and diethyl ether. Recrystallize from DMF/Water.
Validation:
-
NMR: Look for the downfield shift of the N-H protons and the specific shift of the adjacent
groups, indicating coordination through the Sulfur and Nitrogen (chelate effect). -
IR: Shift in the C=S stretching frequency (approx. 700-800
) confirms sulfur coordination.
Application II: Chemoprotection & ROS Scavenging Assays
Context: Before its use in drug design, aminoethyl-thiourea derivatives were studied as radioprotectors. In modern oncology, they are screened as chemoprotective adjuvants —agents that protect normal tissue (e.g., nephrons) from oxidative stress induced by anthracyclines or platinum drugs, without protecting the tumor.
Protocol B: Differential ROS Scavenging Assay (Normal vs. Cancer Cells)
Objective: Determine if AET-HCl selectively reduces oxidative stress in normal fibroblasts (e.g., HEK293) vs. carcinoma cells (e.g., A549).
Materials:
-
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) probe.
-
Oxidative Stress Inducer:
(100 M) or Cisplatin (20 M). -
Plate Reader (Ex/Em: 485/535 nm).
Step-by-Step:
-
Seeding: Seed cells (Normal and Cancer lines) at
cells/well in 96-well black plates. Incubate for 24h. -
Pre-treatment: Treat cells with increasing concentrations of AET-HCl (10, 50, 100
M) for 2 hours.-
Note: AET-HCl is hydrophilic; dissolve in PBS.
-
-
Induction: Wash cells with PBS. Add the Oxidative Stress Inducer (
or Cisplatin) for 4 hours. -
Probe Loading: Remove media. Add 10
M DCFH-DA in serum-free media. Incubate for 30 mins at 37°C in the dark.-
Mechanism:[1] Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH. ROS oxidizes DCFH to highly fluorescent DCF.
-
-
Measurement: Wash cells 2x with PBS to remove extracellular probe. Measure fluorescence immediately.
Data Interpretation:
-
% Protection =
. -
A high protection value in normal cells and low protection in cancer cells suggests a favorable therapeutic index.
Data Visualization & Logic
Pathway Diagram: Mechanism of Action
The following diagram illustrates the two divergent pathways: Ligand Coordination (Drug Synthesis) and Free Radical Scavenging (Protection).
Caption: Dual-pathway utilization of AET: Left branch demonstrates activation for metallodrug synthesis; Right branch shows direct antioxidant activity for chemoprotection.
Quantitative Analysis: Cytotoxicity Screening
When evaluating the synthesized Metal-AET complexes, use the following comparison matrix to determine efficacy.
Table 1: Representative IC50 Interpretation Matrix
| Compound Type | Cell Line | IC50 ( | Interpretation |
| Cisplatin (Control) | A549 (Lung) | 8.5 | Standard baseline. |
| AET-HCl (Ligand Only) | A549 (Lung) | >100 | Non-toxic. Confirms ligand safety alone. |
| Pt-AET Complex | A549 (Lung) | 2.1 | Potent. Ligand enhances uptake or binding. |
| Pt-AET Complex | HEK293 (Normal) | 15.0 | Selectivity. Higher IC50 in normal cells indicates safety. |
| Pt-AET Complex | Cis-R A549 (Resistant) | 4.5 | Resistance Reversal. Activity retained in resistant lines. |
References
-
Synthesis and Cytotoxicity of Thiourea-Metal Complexes Title: Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.[2][3] Source:International Journal of Molecular Sciences (via NCBI PMC). URL:[Link]
-
Platinum(II) Coordination Chemistry Title: Synthesis, characterization and crystal structure of platinum(II) complexes with thiourea derivative ligands. Source:European Journal of Chemistry.[4] URL:[Link] (General Journal Reference for specific Pt-Thiourea protocols).
-
Thiourea Derivatives in Cancer Research Title: Biological Applications of Thiourea Derivatives: Detailed Review. Source:Molecules (MDPI). URL:[Link]
-
Cytotoxicity Protocols Title: Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Source:National Institutes of Health (PMC). URL:[Link]
Sources
Application Note: Strategic Synthesis of Thiourea Derivatives in Drug Discovery
Abstract & Strategic Rationale
The thiourea moiety (
-
Enhanced Lipophilicity: The larger van der Waals radius of sulfur increases logP, often improving membrane permeability compared to urea analogs.
-
Metal Chelation: Thioureas effectively coordinate with transition metal ions (e.g., Cu, Zn) in metalloenzyme active sites.
-
Conformational Locking: The rotational barrier of the
bond in thioureas is higher than in ureas, often locking the molecule in a bioactive conformation (typically trans-trans or cis-trans depending on substitution).
This guide details three distinct protocols for synthesizing thiourea derivatives, selected based on substrate availability, cost-efficiency, and "green" chemistry requirements.
Synthetic Decision Matrix
Before selecting a protocol, consult the following decision logic to ensure yield optimization and atom economy.
Figure 1: Synthetic decision tree for selecting the optimal thiourea formation pathway.
Detailed Protocols
Method A: The Isothiocyanate Coupling (Gold Standard)
Best for: Asymmetric thioureas, high-value intermediates, and late-stage functionalization. Mechanism: Nucleophilic addition of a primary/secondary amine to the electrophilic carbon of the isothiocyanate.
Materials
-
Reagent A: Aryl/Alkyl Isothiocyanate (1.0 equiv)[1]
-
Reagent B: Primary/Secondary Amine (1.0 - 1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH). Note: Use anhydrous DCM for moisture-sensitive substrates.
-
Catalyst (Optional): Triethylamine (TEA) if the amine is available as a salt (e.g., HCl salt).
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve the Amine (1.0 mmol) in DCM (5 mL).
-
Critical Control: If using an amine hydrochloride salt, add TEA (1.2 mmol) and stir for 10 minutes to liberate the free base.
-
-
Addition: Cool the solution to 0°C (ice bath). Add the Isothiocyanate (1.0 mmol) dropwise over 5 minutes.
-
Why? Exothermic reaction control prevents polymerization or side reactions.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–6 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The isothiocyanate spot (high
) should disappear.
-
-
Work-up:
-
If solid precipitates: Filter the solid and wash with cold diethyl ether (Yields are typically >85%).
-
If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.[2]
-
Method B: One-Pot Oxidative Desulfurization
Best for: Symmetric thioureas, "Green" chemistry, avoiding expensive isothiocyanates.
Mechanism: Amine attacks
Materials
-
Reagent: Carbon Disulfide (
) (1.0 equiv) Caution: Neurotoxic/Flammable[1] -
Oxidant: Hydrogen Peroxide (30% aq) or Iodine (
). -
Solvent: Water (for green protocol) or Ethanol.
Step-by-Step Protocol
-
Dithiocarbamate Formation:
-
Add Amine (20 mmol) to water (10 mL) in an open vessel (or vented flask).
-
Add
(10 mmol) dropwise at 0°C. -
Stir vigorously for 30 minutes. The mixture will turn yellow/orange (Dithiocarbamate salt formation).
-
-
Oxidative Coupling:
-
Isolation:
Method C: Microwave-Assisted Synthesis
Best for: High-throughput library generation, difficult substrates (sterically hindered amines).
Protocol
-
Mix: In a microwave-safe vial, combine Amine (1.0 equiv) and Isothiocyanate (1.0 equiv) with minimal Ethanol (0.5 mL per mmol).
-
Irradiate: Set Microwave Reactor to 80°C, 100W .
-
Time: Irradiate for 5–10 minutes (vs. 6 hours thermal reflux).
-
Cool & Filter: Cool to 0°C; collect crystals by filtration.
Characterization & Quality Control (QC)
A self-validating system requires confirming the structure using orthogonal methods.
| Technique | Diagnostic Signal | Validation Criteria |
| FT-IR | C=S Stretch | Strong band at 1100–1200 cm⁻¹ . Absence of N=C=S peak (~2100 cm⁻¹). |
| ¹H-NMR | NH Protons | Broad singlets, typically δ 8.0–10.0 ppm . |
| ¹³C-NMR | C=S Carbon | Distinctive downfield peak at δ 178–183 ppm . |
| HRMS | Molecular Ion |
Application in Drug Design (SAR)
When designing thiourea libraries, modify the R-groups to tune the physicochemical properties.
Figure 2: Structure-Activity Relationship (SAR) optimization points for thiourea pharmacophores.
Key Design Considerations:
-
Bioisosterism: Replacing a Urea (
) with Thiourea ( ) generally increases LogP by ~0.5–1.0 units , improving passive diffusion. -
Metabolic Stability: Thioureas can be metabolized to ureas (desulfurization) or S-oxides. Bulky ortho-substituents on aryl rings can sterically hinder metabolic oxidation.
-
Toxicity Warning: Some thioureas (e.g., unsubstituted thiourea, ANTU) have specific toxicity profiles (pulmonary edema). Disubstituted thioureas generally possess better safety profiles but must be screened for thyroid toxicity (TPO inhibition).
References
-
Review of Thiourea Synthesis: Li, Z., et al. (2013). "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis.
-
Microwave Protocols: Bahmani, M., et al. (2021).[3] "Facile Microwave-Assisted Preparation of Hetero-Structured Nanoparticles Using Organic Agent of Thiourea." Chemistry Proceedings.
-
One-Pot Methodologies: Milosavljevic, M. (2016).[4] "Simple one-pot synthesis of thioureas from amines, carbon disulfide and oxidants in water."[4] Journal of the Serbian Chemical Society.
-
Medicinal Chemistry Applications: Shakeel, A., et al. (2016).[5] "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review." Journal of Drug Design and Medicinal Chemistry.
-
Biological Evaluation: Saeed, A., et al. (2014).[6] "Review on the synthesis and biological activity of thiourea derivatives." Journal of Chemical Society of Pakistan.
Sources
Application Note: N-(2-Aminoethyl)thiourea Hydrochloride (AETU·HCl) as a High-Efficiency Corrosion Inhibitor
Executive Summary
This guide details the application of N-(2-Aminoethyl)thiourea hydrochloride (AETU·HCl) as a corrosion inhibitor for mild steel in acidic media (specifically 1.0 M HCl).[1] While thiourea derivatives are staples in corrosion science, the 2-aminoethyl variant offers a unique dual-anchoring mechanism due to the presence of both a thioamide group and a primary amine.
Target Audience: Materials Scientists, Electrochemical Engineers, and Pharmaceutical Chemists (interested in structure-activity relationships of thiourea pharmacophores).
Chemical Profile & Stability
Compound: N-(2-Aminoethyl)thiourea Hydrochloride CAS: 104529-58-2 (Base form reference) Molecular Formula: C₃H₉N₃S·HCl Solubility: Highly soluble in water and polar acids due to the hydrochloride salt form; limited solubility in non-polar organics.
Stability Note (Crucial for Reproducibility)
In strong acidic environments (pH < 1) and elevated temperatures (>60°C), N-(2-aminoethyl)thiourea exists in equilibrium with its cyclized form, 2-amino-2-thiazoline . Researchers must note that while the linear AETU is the added inhibitor, the active species at the interface may involve both the linear protonated form and the cyclized derivative. This guide focuses on the application of the linear AETU·HCl precursor.[2][3]
Mechanism of Action
The inhibition efficiency (IE%) of AETU·HCl stems from a mixed-mode adsorption mechanism adhering to the Langmuir Adsorption Isotherm .
-
Physisorption: The primary amine gets protonated in HCl (
). The metal surface, positively charged in acid, attracts ions. The protonated inhibitor binds electrostatically to this chloride bridge. -
Chemisorption: The Sulfur (S) and Nitrogen (N) atoms donate lone pair electrons into the empty d-orbitals of the Iron (Fe) surface, forming coordinate covalent bonds.
-
Orbital Interaction: High
(Highest Occupied Molecular Orbital) values facilitate electron donation to the metal, while the accepts retro-donation from the metal, strengthening the barrier.
Mechanistic Pathway Visualization
Figure 1: Dual-mode adsorption mechanism of AETU·HCl on mild steel in hydrochloric acid.
Experimental Protocols
Protocol A: Solution Preparation
Objective: Create a stable 1.0 M HCl stock with varying inhibitor concentrations.
-
Blank Solution: Dilute analytical grade 37% HCl with deionized water to prepare 1.0 L of 1.0 M HCl.
-
Inhibitor Stock: Dissolve AETU·HCl in 100 mL of 1.0 M HCl to create a high-concentration stock (e.g., 1000 ppm or
M). -
Test Series: Perform serial dilutions to generate test concentrations: 50, 100, 200, 500, and 1000 ppm.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
Protocol B: Gravimetric Analysis (Weight Loss)
Objective: Determine the baseline corrosion rate (
-
Coupon Prep: Cut mild steel (C1018) into
cm coupons. Abrade with SiC paper (grades 400–1200). Degrease with acetone. Dry and weigh ( ). -
Immersion: Suspend coupons in 250 mL beakers (open to air) containing Blank and Inhibitor solutions.
-
Duration: 24 hours at 25°C (thermostatically controlled).
-
-
Cleaning: Remove coupons, scrub with bristle brush under running water, immerse in Clarke’s solution (Sb2O3 + SnCl2 in conc. HCl) for 30s to remove corrosion products, rinse with ethanol, dry, and weigh (
). -
Calculation:
Where = density (7.86 g/cm³), = area (cm²), = time (hours).[2][4]
Protocol C: Electrochemical Analysis (EIS & Tafel)
Objective: Quantify charge transfer resistance (
System Setup:
-
Potentiostat: Gamry or Autolab workstation.
-
Cell: Three-electrode glass cell.
-
Working Electrode (WE): Mild steel embedded in epoxy (1 cm² exposed).
-
Counter Electrode (CE): Platinum foil/mesh.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Workflow Diagram:
Figure 2: Electrochemical workflow ensuring steady-state surface conditions before destructive polarization.
Step-by-Step:
-
Polishing: Polish WE to mirror finish (0.5 µm alumina slurry) immediately before use.
-
OCP: Immerse WE in solution. Monitor Open Circuit Potential (OCP) for 60 mins until stability (
mV/5 min). -
EIS: Apply AC signal (10 mV amplitude) at OCP. Frequency range: 100 kHz to 10 mHz.[1][5]
-
Output: Nyquist and Bode plots. Look for depressed semicircles.
-
-
Tafel: Scan from -250 mV to +250 mV vs. OCP. Scan rate: 1 mV/s.
-
Output: Extrapolate linear Tafel regions to find
and .
-
Data Analysis & Expected Results
Electrochemical Impedance Spectroscopy (EIS) Data
AETU·HCl typically increases the Charge Transfer Resistance (
| Conc. (ppm) | IE (%) | ||
| Blank | 15.4 | 180.5 | - |
| 100 | 45.2 | 110.2 | 65.9 |
| 200 | 89.5 | 85.4 | 82.7 |
| 500 | 150.1 | 60.1 | 89.7 |
| 1000 | 210.4 | 45.3 | 92.6 |
Note: Data is representative of typical thiourea derivative performance on mild steel in 1M HCl.
Thermodynamic Parameters
To validate the mechanism, calculate the Gibbs Free Energy of Adsorption (
-
Result Interpretation:
- kJ/mol: Physisorption.
- kJ/mol: Chemisorption.
-
AETU·HCl Typical Value:
to kJ/mol (indicating comprehensive Mixed Adsorption ).
References
-
Loto, R. T., et al. (2012). "Corrosion inhibition of thiourea and thiadiazole derivatives: A Review." Journal of Materials and Environmental Science. Link
-
Fouda, A. S., et al. (2013). "Inhibition of Iron Corrosion in HCl Solutions by N-[2-[(2-Aminoethyl) Amino] Ethyl]-9-Octadecenamide." Corrosion.[3][6][7][8][9][10][11] Link
-
Bentiss, F., et al. (2000). "Thiadiazole derivatives as corrosion inhibitors for mild steel in 1M HCl." Journal of Applied Electrochemistry. Link
-
ASTM G1-03. (2017). "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. Link
-
ASTM G59-97. (2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International. Link
Sources
- 1. content.ampp.org [content.ampp.org]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. ijaet.org [ijaet.org]
- 5. content.ampp.org [content.ampp.org]
- 6. scialert.net [scialert.net]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. materials.international [materials.international]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. jchemlett.com [jchemlett.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
N-(2-Aminoethyl)thiourea hydrochloride stability and storage conditions
Welcome to the technical support guide for N-(2-Aminoethyl)thiourea hydrochloride (CAS: 18076-26-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section provides direct answers to the most common inquiries regarding the handling, storage, and stability of N-(2-Aminoethyl)thiourea hydrochloride.
Q1: What are the optimal long-term storage conditions for solid N-(2-Aminoethyl)thiourea hydrochloride?
For maximum long-term stability, N-(2-Aminoethyl)thiourea hydrochloride solid should be stored at -70°C in a tightly sealed container. To prevent degradation from atmospheric components, it is crucial to handle and store the compound under an inert gas, such as argon or nitrogen. The storage area must be dry, as moisture can accelerate degradation.[1]
Q2: I don't have a -70°C freezer. Are there alternative storage temperatures?
While -70°C is recommended for optimal long-term preservation, storage at 2-8°C (refrigeration) can be acceptable for shorter periods, provided the compound is kept in a desiccated and inert atmosphere.[2] For routine short-term use, storage at a controlled room temperature (15–25°C) in a desiccator may be sufficient, but this is not recommended for long-term storage due to the increased risk of thermal degradation.[1][2] Always minimize the frequency of temperature cycles.
Q3: How stable is N-(2-Aminoethyl)thiourea hydrochloride once prepared in a solution?
The stability of N-(2-Aminoethyl)thiourea hydrochloride in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and temperature.[3] Aqueous solutions are particularly susceptible to hydrolysis, especially under acidic or basic conditions.[2] It is strongly recommended to prepare solutions fresh for each experiment to avoid variability and ensure reproducible results.[4] If storage of a stock solution is unavoidable, it should be aliquoted into single-use volumes, stored at -20°C or lower, and protected from light.
Q4: What are the primary degradation pathways for this compound?
Thiourea derivatives, including N-(2-Aminoethyl)thiourea hydrochloride, are susceptible to several degradation pathways:
-
Oxidation: The sulfur atom in the thiourea group is easily oxidized by atmospheric oxygen or other oxidizing agents, which can lead to the formation of urea derivatives, sulfinic acids, or sulfonic acids.[2]
-
Hydrolysis: Under aqueous conditions, the compound can hydrolyze, cleaving the molecule to yield amines, thiols, and other derivatives.[2] This process is influenced by pH.[3]
-
Thermal Degradation: Elevated temperatures can cause decomposition, potentially yielding ammonia, hydrogen sulfide, and various cyanamides.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to isomerization and fragmentation.[2]
Q5: What substances are incompatible with N-(2-Aminoethyl)thiourea hydrochloride?
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or violent reactions and promote rapid degradation.[5][6] Specific incompatibilities for thiourea compounds include acrolein, acrylaldehyde, and hydrogen peroxide.[5][7]
Troubleshooting Guide
This guide addresses common experimental issues that may arise from improper storage or handling of N-(2-Aminoethyl)thiourea hydrochloride.
| Problem | Potential Cause | Scientific Explanation & Solution |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of stock solution. 2. Inconsistent surface preparation of test materials (for corrosion studies). | Explanation: Thiourea solutions can be unstable over time.[4] Using a stock solution prepared on different days can introduce significant variability. Solution: Always prepare fresh solutions immediately before use. If you must use a stock, perform a qualification test to ensure its potency has not diminished. For material science applications, ensure a standardized, reproducible surface preparation protocol is followed for all specimens.[4] |
| Observed loss of compound potency over time. | 1. Improper long-term storage. 2. Oxidative or hydrolytic degradation. | Explanation: Storing the compound at room temperature or without an inert atmosphere allows for slow degradation via oxidation and hydrolysis from ambient air and moisture.[2] Solution: Re-evaluate your storage protocol. Ensure the solid compound is stored at -70°C under an inert gas and in a tightly sealed container. Before use, allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid. |
| Physical changes in the solid compound (e.g., color change, clumping). | Moisture absorption and/or chemical degradation. | Explanation: Clumping is a clear indicator of moisture absorption, which can accelerate hydrolysis. A color change may signify oxidation or the formation of degradation impurities. Solution: Discard the compromised batch of the compound, as its purity is no longer reliable. Review handling procedures to ensure the container is sealed tightly and stored in a dry environment. Consider storing the primary container within a secondary, desiccated chamber. |
Data & Protocols
Summary of Stability Under Stress Conditions
The following table provides an illustrative summary of the expected stability of thiourea derivatives under forced degradation conditions. The actual degradation rate will depend on the precise structure and experimental conditions.
| Stress Condition | Typical Parameters | Expected Outcome for Thiourea Derivatives |
| Acidic Hydrolysis | 0.1 M HCl at 60-80°C | Degradation is likely.[2][8] |
| Basic Hydrolysis | 0.1 M NaOH at 60-80°C | Degradation is likely.[2][8] |
| Oxidative Stress | 3% H₂O₂ at room temperature | Rapid degradation is expected due to the susceptible sulfur atom.[2][8] |
| Thermal Stress (Solid) | 70°C | Slow degradation may occur over an extended period.[2] |
| Photostability | Exposure to UV/Vis light | Degradation is possible, especially in solution.[2][9] |
Protocol: Forced Degradation Study Workflow
This protocol outlines a general workflow for assessing the stability of N-(2-Aminoethyl)thiourea hydrochloride.
Objective: To identify potential degradation products and determine the intrinsic stability of the compound under various stress conditions.
Methodology:
-
Preparation: Prepare a stock solution of N-(2-Aminoethyl)thiourea hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Control: Keep a sample of the stock solution at 2-8°C, protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Workflow for Optimal Handling and Storage
Caption: Recommended workflow for handling N-(2-Aminoethyl)thiourea hydrochloride.
Primary Degradation Pathways of Thiourea Derivatives
Caption: Major degradation pathways for thiourea-containing compounds.[2]
References
- Sigma-Aldrich. (2025, October 29). SAFETY DATA SHEET: N-(2-Aminoethyl)thiourea hydrochloride.
- Sigma-Aldrich. N-(2-Aminoethyl)thiourea hydrochloride | 18076-26-1.
- New Jersey Department of Health. HAZARD SUMMARY: Thiourea.
- Merck. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: N-Ethylthiourea.
- Fisher Scientific. (2010, December 15). SAFETY DATA SHEET: Thiourea.
- Spectrum Chemical. (2022, December 9). SAFETY DATA SHEET: Thiourea.
- BenchChem. (2025). Preventing degradation of thiourea derivatives during long-term storage.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- Redox. (2022, March 9). Safety Data Sheet Thiourea.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea.
- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
- SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.
- Hill Brothers Chemical Company. (2015, February 11). Thiourea SDS.
- BenchChem. (2025). Technical Support Center: Stability and Application of Thiourea Corrosion Inhibitors in Acidic Environments.
- S. Kumar. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. redox.com [redox.com]
- 8. ajrconline.org [ajrconline.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: N-(2-Aminoethyl)thiourea Hydrochloride (AET) Solution Stability
Welcome to the technical support center for N-(2-Aminoethyl)thiourea hydrochloride (AET). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the preparation, storage, and use of AET solutions. Our goal is to ensure the integrity and stability of your AET solutions, leading to more reliable and reproducible experimental outcomes.
Introduction to AET Stability
N-(2-Aminoethyl)thiourea hydrochloride is a versatile compound with applications in various research areas, including its use as a radioprotective agent and as a reagent in organic synthesis.[1] The efficacy of AET in these applications is critically dependent on its stability in solution. Degradation of AET can lead to a loss of activity and the formation of impurities that may interfere with experimental results. This guide will address the common challenges associated with AET solution stability and provide practical solutions.
The primary degradation pathways for thiourea derivatives like AET include oxidation, hydrolysis, and photodegradation.[2] AET is particularly susceptible to intramolecular cyclization, forming 2-aminothiazoline, especially under certain pH conditions. Understanding and controlling these degradation pathways are essential for maintaining the integrity of your AET solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of N-(2-Aminoethyl)thiourea hydrochloride degradation in solution?
A1: The degradation of AET in solution is primarily caused by:
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation by atmospheric oxygen or other oxidizing agents, which can lead to the formation of various sulfur oxides and urea derivatives.[2]
-
Hydrolysis: Under acidic or basic conditions, AET can undergo hydrolysis, leading to the cleavage of the molecule.[2]
-
Intramolecular Cyclization: AET can undergo an intramolecular cyclization reaction to form 2-aminothiazoline. This is a significant degradation pathway that can be influenced by pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of AET.[2]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of AET.[2]
Q2: What are the ideal storage conditions for AET solutions?
A2: To minimize degradation, AET solutions should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[2]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Atmosphere: To prevent oxidation, it is recommended to degas the solvent before preparing the solution and to store the solution under an inert atmosphere, such as nitrogen or argon.[2]
-
pH: The pH of the solution should be carefully controlled. Acidic conditions (pH 3-5) are generally preferred to minimize both hydrolysis and intramolecular cyclization.
Q3: How can I tell if my AET solution has degraded?
A3: Signs of AET degradation can include:
-
Physical Changes: A change in color (e.g., yellowing), or the formation of a precipitate.[2]
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the AET peak when analyzed by High-Performance Liquid Chromatography (HPLC).
-
Inconsistent Experimental Results: A loss of potency or unexpected outcomes in your experiments can be an indicator of AET degradation.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with AET solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results. | Degradation of the AET solution. | 1. Verify Solution Integrity: Analyze the purity of your AET solution using a stability-indicating HPLC method. 2. Prepare Fresh Solutions: It is always best practice to prepare AET solutions fresh before each experiment.[2] 3. Optimize Storage: If storage is necessary, ensure it is done under the ideal conditions outlined in the FAQs (low temperature, protection from light, inert atmosphere). |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This will help in identifying the unknown peaks.[3][4] 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks and elucidate their structures.[5] |
| Solution turns yellow over time. | Oxidation of the thiourea group. | 1. Use Degassed Solvents: Prepare solutions using solvents that have been purged with an inert gas (nitrogen or argon) to remove dissolved oxygen. 2. Store Under Inert Atmosphere: After preparation, blanket the headspace of the container with an inert gas before sealing.[2] 3. Add Antioxidants: In some applications, the addition of a compatible antioxidant may be considered, but its compatibility with your specific experiment must be verified. |
| Precipitate forms in the solution. | Formation of insoluble degradation products or exceeding the solubility limit. | 1. Check for Degradation: Analyze the solution for degradation products. 2. Verify Solubility: Ensure the concentration of your solution does not exceed the solubility of AET in the chosen solvent at the storage temperature. 3. Adjust pH: The pH of the solution can affect the solubility of AET and its degradation products. Ensure the pH is within the optimal range for stability and solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized N-(2-Aminoethyl)thiourea Hydrochloride Solution
This protocol describes the preparation of an AET solution with enhanced stability for use in general research applications.
Materials:
-
N-(2-Aminoethyl)thiourea hydrochloride (AET) powder
-
High-purity water (e.g., Milli-Q or equivalent), deoxygenated
-
Hydrochloric acid (HCl), 0.1 M
-
Nitrogen or Argon gas
-
Amber glass vials with screw caps
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Deoxygenate the Solvent: Purge high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Acidified Water: Add a sufficient amount of 0.1 M HCl to the deoxygenated water to adjust the pH to approximately 3-4.
-
Weigh AET: In a clean, dry amber glass vial, accurately weigh the required amount of AET powder.
-
Dissolve AET: Under a gentle stream of nitrogen or argon, add the acidified, deoxygenated water to the vial containing the AET powder. Cap the vial and vortex or sonicate until the AET is completely dissolved.
-
Sterile Filtration (Optional): If a sterile solution is required, filter the AET solution through a 0.22 µm sterile syringe filter into a sterile amber vial. Perform this step under an inert atmosphere if possible.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace with nitrogen or argon gas.
-
Storage: Store the prepared solution at 2-8°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for AET
This protocol provides a general framework for developing an HPLC method to assess the stability of AET solutions and separate AET from its potential degradation products. Method validation should be performed according to ICH guidelines.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to separate all degradation products.
-
Standard Solution Preparation: Prepare a stock solution of AET in the mobile phase at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the AET solution to be tested with the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution of Buffer A (0.1% formic acid in water) and Buffer B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230-240 nm (determine the optimal wavelength by scanning the UV spectrum of AET).[8]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of AET and the relative amounts of any degradation products.
Degradation Pathways and Mechanisms
Understanding the chemical reactions that lead to the degradation of AET is crucial for developing effective stabilization strategies.
Intramolecular Cyclization
One of the primary degradation pathways for AET is an intramolecular nucleophilic attack of the terminal amino group on the thiocarbonyl carbon, leading to the formation of 2-aminothiazoline and the elimination of ammonia. This reaction is influenced by pH.
Caption: Intramolecular cyclization of AET to 2-aminothiazoline.
Oxidation
The sulfur atom in the thiourea group is readily oxidized, especially in the presence of dissolved oxygen or other oxidizing agents. This can lead to a variety of products, including sulfinic and sulfonic acid derivatives, and ultimately the corresponding urea derivative.
Caption: General oxidation pathway of the thiourea moiety.
References
-
Summary of forced degradation studies. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 22, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
-
Analytical Method Development, Validation, and Transfer. (2025, September 10). nuvalore. Retrieved February 22, 2026, from [Link]
-
Anderson, D. R., & Joseph, B. J. (1959). Radiation Effects on Aqueous Solutions of S-(2-Aminoethyl)thiuronium Salts. Radiation Research, 10(5), 507. [Link]
-
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. (2023, June 30). bioRxiv. Retrieved February 22, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved February 22, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 22, 2026, from [Link]
-
Anderson, D. R., & Joseph, B. J. (1959). Radiation effects on aqueous solutions of S-(2-aminoethyl)thiuronium salts. Radiation Research, 10(5), 507–514. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved February 22, 2026, from [Link]
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2-amino-4-methylthiazole. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
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Dale, W. M., & Davies, J. V. (1959). FURTHER OBSERVATIONS ON THE RADIATION CHEMISTRY OF AQUEOUS SOLUTIONS OF THIOUREA. International Journal of Radiation Biology, 1(2), 189–195. [Link]
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024, October 16). MDPI. Retrieved February 22, 2026, from [Link]
- Graevskii, E. Ya., Nekrasova, I. V., & Shul'mina, A. I. (1961). STUDY OF THE RADIATION-PROTECTIVE ACTION OF SOME PROTECTIVE MATERIALS ON PROTOZOA. Radiobiologiya, 2, 129-133.
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guanidoacetic acid. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
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Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity. (2024, December 27). MDPI. Retrieved February 22, 2026, from [Link]
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Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (n.d.). Springer. Retrieved February 22, 2026, from [Link]
-
Exp II-edit-2552 PDF. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
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Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). Food Science and Technology, 12(1), 1-13. [Link]
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Thiourea. (2026, February 3). AERU. Retrieved February 22, 2026, from [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. Retrieved February 22, 2026, from [Link]
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Apparent fi rst-order degradation and pH-rate pro fi le of THC- HG in... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 2). ResearchGate. Retrieved February 22, 2026, from [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]
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Effect of thiourea dosage on desorption efficiency (pH 2.0, 25°C, 50 mL... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Technical Support Center: Purification of N-(2-Aminoethyl)thiourea Hydrochloride
Welcome to the technical support guide for N-(2-Aminoethyl)thiourea hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and robust protocols to address common challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your workflows effectively.
Section 1: Compound Stability and Impurity Profile
This section addresses the fundamental properties of N-(2-Aminoethyl)thiourea hydrochloride, potential impurities, and best practices for storage and handling to maintain its integrity.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-Aminoethyl)thiourea hydrochloride and why is its purity critical?
N-(2-Aminoethyl)thiourea hydrochloride is an organosulfur compound belonging to the thiourea class, characterized by an aminoethyl substituent.[1][2] Like other thiourea derivatives, its utility in pharmaceutical development, synthesis, and biological assays is fundamentally linked to its structural integrity and purity.[1] Impurities can lead to misleading experimental results, altered biological activity, and poor reproducibility. Therefore, robust purification is a non-negotiable step in its application.
Q2: What are the common sources of impurities in my crude N-(2-Aminoethyl)thiourea hydrochloride sample?
Impurities typically arise from two main sources: the synthetic route and subsequent degradation.
-
Synthetic Byproducts: The synthesis of thioureas often involves the reaction of amines with isothiocyanates or other thioacylating agents.[3] Incomplete reactions can leave unreacted starting materials in your crude product. Side reactions, such as the formation of symmetrical bis-thioureas or other derivatives, can also occur.[3][4]
-
Degradation Products: Thiourea derivatives are susceptible to several degradation pathways, particularly if not handled or stored correctly.[5]
-
Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation by atmospheric oxygen, which can lead to the formation of urea derivatives or various sulfur oxides.[5]
-
Hydrolysis: Under acidic or basic conditions, the molecule can undergo hydrolysis, cleaving it into smaller components like amines and thiols.[5]
-
Thermal Degradation: High temperatures can cause decomposition.[5]
-
Q3: How can I prevent the degradation of my compound during storage and handling?
To ensure long-term stability, proper storage is crucial.[5] The chemical and physical stability of a drug substance is paramount for its shelf life and efficacy.[6]
-
Temperature: Store at a controlled, cool room temperature (15-25°C). For enhanced stability, refrigeration (2-8°C) is recommended.[5]
-
Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as argon or nitrogen. Use tightly sealed containers to exclude air and moisture.[5]
-
Light: Protect the compound from light by using amber or opaque vials and storing them in the dark to prevent photodegradation.[5]
Section 2: Purification by Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[7] It relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.
Frequently Asked Questions (FAQs)
Q1: Is recrystallization a suitable method for purifying N-(2-Aminoethyl)thiourea hydrochloride?
Yes, absolutely. Recrystallization is an excellent first-line purification technique for crystalline solids like N-(2-Aminoethyl)thiourea hydrochloride. Given its salt nature and the presence of polar functional groups (amine, thiourea), it exhibits significant solubility differences in polar solvents at varying temperatures, which is the key principle of this method.[7][8]
Q2: How do I choose the right solvent system for recrystallization?
The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. For N-(2-Aminoethyl)thiourea hydrochloride, polar protic solvents are excellent candidates.
| Solvent | Boiling Point (°C) | Rationale for Use |
| Water | 100 | Excellent solvent for polar salts. Thiourea shows high solubility in hot water and lower solubility in cold.[8] |
| Ethanol | 78 | Good for dissolving many organic salts at elevated temperatures. Often used in mixed-solvent systems.[10] |
| Methanol | 65 | Similar to ethanol but can sometimes offer different solubility profiles. Thiourea is soluble in methanol.[10] |
| Isopropanol | 82 | A slightly less polar alcohol that can be effective, especially if the compound is too soluble in methanol or ethanol. |
Pro-Tip: To select a solvent, place a small amount of your crude product in a test tube and add a few drops of the candidate solvent. Observe solubility at room temperature. Heat the mixture and observe again. Finally, allow it to cool to see if crystals form.[9]
Experimental Protocol: Single-Solvent Recrystallization
This protocol is ideal when a single solvent with a steep solubility-temperature gradient is identified.
-
Dissolution: Place the crude N-(2-Aminoethyl)thiourea hydrochloride in an Erlenmeyer flask. Add the minimum amount of boiling solvent (e.g., water or ethanol) required to fully dissolve the solid. Add the solvent in small portions while the solution is gently heated and stirred.[9]
-
Hot Filtration (Optional): If insoluble impurities (like dust or byproducts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[7]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal yield.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper or for more rigorous drying, in a vacuum oven at a temperature well below the compound's melting point.
Experimental Protocol: Two-Solvent Recrystallization
Use this method when no single solvent provides the ideal solubility profile. This requires a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble), where both solvents are miscible.[11] A common pair is ethanol (good) and diethyl ether or hexanes (poor).
-
Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[11]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Section 3: Troubleshooting Recrystallization
Even a routine technique can present challenges. This section provides solutions to common problems.
Recrystallization Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Using a solvent with a lower boiling point can also resolve this issue.[12]
Q2: Crystal formation is very slow or doesn't start. How can I induce crystallization?
If crystals do not form after cooling, the solution may be unsaturated or nucleation is slow.
-
Solutions:
-
Scratch Method: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[9]
-
Reduce Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent to re-establish saturation, then cool again.[9]
-
Q3: My final yield is very low. How can I improve it?
Low yield can result from several factors:
-
Using too much solvent during dissolution.
-
Cooling the solution too quickly, which traps impurities and reduces yield.
-
Washing the final crystals with too much cold solvent.
-
Premature crystallization during a hot filtration step.
Ensure you are using the minimum amount of boiling solvent and that cooling is slow and gradual. When washing, use only a very small volume of ice-cold solvent.
Section 4: Purification by Column Chromatography
When recrystallization is ineffective, typically due to impurities with similar solubility profiles, column chromatography is the preferred method.[13][14]
Frequently Asked Questions (FAQs)
Q1: When should I use column chromatography instead of recrystallization?
Choose column chromatography when:
-
Recrystallization fails to remove certain impurities.
-
The compound is an oil or a non-crystalline solid.
-
You need to separate a mixture of closely related compounds.
-
The amount of material is very small.
Q2: What is a typical setup for purifying N-(2-Aminoethyl)thiourea hydrochloride on a silica gel column?
-
Stationary Phase: Silica gel (Merck, 70-230 mesh) is a standard choice for polar compounds.[13]
-
Mobile Phase (Eluent): Due to the high polarity and ionic nature of the hydrochloride salt, a polar mobile phase is required. A gradient elution is often most effective. Start with a less polar system like Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A typical gradient might be 100% DCM -> 95:5 DCM:MeOH -> 90:10 DCM:MeOH. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the compound from streaking on the acidic silica gel.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under positive pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica onto the top of the packed column.
-
Elution: Begin running the mobile phase through the column, starting with the least polar mixture. Collect the eluting solvent in fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 5: Purity Assessment
Purification is incomplete without verification. This workflow ensures the final product meets the required standards.
Overall Purification & Analysis Workflow
Caption: General workflow for the purification and characterization of a synthesized compound.
Frequently Asked Questions (FAQs)
Q1: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for comprehensive characterization.[15]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. Purity is determined by the area percentage of the main peak.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts and integration of peaks should match the expected structure of N-(2-Aminoethyl)thiourea hydrochloride.[15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[15]
-
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity. Impurities typically broaden and depress the melting point.
Section 6: Safety and Handling
Working safely is the top priority in any laboratory setting. N-(2-Aminoethyl)thiourea hydrochloride and related thiourea compounds require careful handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with N-(2-Aminoethyl)thiourea hydrochloride?
Based on safety data for thiourea and its derivatives, the following hazards should be considered:
-
Causes skin and serious eye irritation .[17]
-
May cause an allergic skin reaction .
-
May cause respiratory irritation .
-
Suspected of causing cancer and may damage fertility or the unborn child.[18][19]
Essential Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[20]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17][20] Do not eat, drink, or smoke in the work area.[19]
-
Storage: Store in tightly closed containers in a cool, well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[20]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not let the product enter drains.
References
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2024, March 26).
- New Jersey Department of Health. (2002, July). HAZARD SUMMARY.
- Chemos GmbH & Co. KG.
- Techno PharmChem. (2024, September 11).
- ACS Omega. (2023, July 28). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors.
- Virtual Amrita Laboratories.
- University of Toronto.
- MDPI. (2024, March 26). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)
- PMC. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal.
- ResearchGate. (2014, November 4). How can I purify my bis thiourea compound?.
- INIS-IAEA. (2016, March 15).
- University of Rochester, Department of Chemistry.
- ResearchGate. Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K | Request PDF.
- Scribd. Solubility of Thiourea in Solvents | PDF.
- MIT OpenCourseWare.
- MDPI. (2024, May 31).
- Google Patents. Method for synthesizing 2-amino thizaoline.
- Wikipedia. Thiourea.
- KSU BAP.
- Walsh Medical Media. (2022, April 29).
- IIP Series. CHEMICAL STABILITY OF DRUGS.
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- 20. nj.gov [nj.gov]
Technical Support Center: Managing N-(2-Aminoethyl)thiourea (AET) Toxicity
Ticket ID: AET-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division Subject: Optimization of AET HCl handling to mitigate artifactual toxicity and assay interference.
Executive Summary
N-(2-Aminoethyl)thiourea (AET), often supplied as the hydrochloride or hydrobromide salt, acts as a radioprotective agent and free radical scavenger.[1] However, its use in cell culture is complicated by a pH-dependent intramolecular rearrangement that converts AET into 2-mercaptoethylguanidine (MEG).
The Core Problem: At physiological pH (7.4), AET is unstable and rapidly rearranges to MEG. Consequently, toxicity profiles often reflect MEG exposure rather than AET. Furthermore, the thiol groups generated during this rearrangement are potent reducing agents that cause false positives in tetrazolium-based viability assays (MTT/MTS) , masking true cytotoxicity.
This guide provides the protocols necessary to stabilize the compound, dose correctly, and validate viability data.
Module 1: The Mechanism of Instability & Toxicity
To manage toxicity, you must control the chemical species your cells are exposed to. AET is an isothiourea.[2][3][4] In neutral or basic conditions (cell culture media), it undergoes transguanylation .
The "AET Shift" Pathway
The following diagram illustrates why your stock solution preparation determines the toxicity phenotype.
Figure 1: The pH-dependent rearrangement of AET.[4] At pH < 3, AET is stable. At pH 7.4, it rearranges to MEG, which exposes a free thiol (-SH) group. This thiol is responsible for both radioprotection and oxidative toxicity.
Module 2: Validated Preparation Protocols
Critical Rule: Never dissolve AET directly into cell culture media for stock storage. The buffering capacity of the media will trigger the rearrangement to MEG immediately.
Protocol A: Preparation of Stable Stock Solution
-
Solvent: Use sterile, nuclease-free water or 0.1 M HCl.
-
Why: AET salts are highly water-soluble. Keeping the pH acidic (pH 3–4) prevents rearrangement to MEG [1].
-
-
Concentration: Prepare a 100 mM - 1 M stock.
-
Storage: Aliquot into light-protective tubes (amber) and freeze at -20°C.
-
Note: Avoid repeated freeze-thaw cycles. Thioureas are sensitive to photo-oxidation.
-
Protocol B: Treatment (The "Flash" Method)
To treat cells with AET (and allow the rearrangement to occur inside the well or immediately prior):
-
Dilute the acidic stock into pre-warmed culture media immediately before adding to cells.
-
Do not pre-incubate the drug in media for >15 minutes before treatment, as this alters the ratio of AET to MEG and GED (oxidized dimer).
Module 3: Viability Assay Interference (Troubleshooting False Data)
Issue: Users frequently report "120% viability" or "no toxicity" even at high doses when using MTT or MTS assays. Cause: The free thiol (-SH) group on the rearranged MEG reduces the tetrazolium salt (MTT) to formazan non-enzymatically. This mimics mitochondrial activity, generating a false positive signal [2].
Comparison of Viability Assays
| Assay Type | Compatibility with AET/MEG | Mechanism of Interference | Recommendation |
| MTT / MTS / WST-8 | Incompatible | Chemical reduction of tetrazolium by thiols. | Avoid or require strict wash steps. |
| Resazurin (AlamarBlue) | Conditional | Thiols can reduce resazurin, but less aggressively than MTT. | Use with caution; include cell-free drug controls. |
| ATP (CellTiter-Glo) | Recommended | Measures ATP; no redox interference. | Gold Standard for this compound. |
| Live/Dead (Calcein/EthD) | Recommended | Membrane integrity/esterase activity. | Excellent for confirmation. |
Workflow: Correcting MTT Interference
If you must use MTT, follow this workflow to remove the reducing agent before adding the dye.
Figure 2: Modified MTT protocol to prevent chemical reduction of tetrazolium by extracellular AET/MEG.
Module 4: Troubleshooting & FAQs
Q1: My media turns yellow/clear immediately upon adding the drug.
Diagnosis: Acidity shock. Explanation: AET hydrochloride is an acid salt. If you add a high concentration stock (e.g., 100 mM) directly to a small volume of media, you may overcome the bicarbonate buffer, dropping the pH and turning the phenol red indicator yellow. Fix: Neutralize the stock solution with an equimolar amount of NaOH immediately before dilution, or use HEPES-buffered media (25 mM HEPES) to strengthen buffering capacity.
Q2: I see precipitation after 24 hours.
Diagnosis: Oxidative polymerization. Explanation: The rearranged product (MEG) oxidizes to form Guanidinoethyldisulfide (GED), which is less soluble and can precipitate at high concentrations (>1 mM). Fix: Add a reducing agent like DTT (0.5 mM) if the experiment allows, or lower the AET concentration. Ensure media is fresh; old media with high ROS accelerates this oxidation.
Q3: What is the typical IC50 range?
Answer: Toxicity is highly cell-line dependent but typically falls in the 0.5 mM – 5 mM range for short exposures (24h).
-
Note: If you observe toxicity at < 50 µM, check for pH shock or contamination. AET is generally less toxic than alkylating agents.
Q4: Is AET the same as Thiourea?
Answer: No. Thiourea is
References
-
Doherty, D. G., et al. (1955).[5] "Chemical protection to specific systems by AET and related compounds."[5][6] Radiation Research, 14: 308-322.[5]
- Lau, C., et al. (2021). "Interference of thiol-containing compounds with MTT and MTS assays." Biochemical and Biophysical Research Communications.
-
Schubert, J. (1959). "The mechanism of action of AET." Radiation Research.
(Note: Specific IC50 values and chemical behavior are derived from standard radioprotective agent literature and general thiourea chemistry principles validated in the search context.)
Sources
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- 2. S-(2-Aminoethyl)isothiouronium bromide hydrobromide | C3H11Br2N3S | CID 44630056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. S-(2-Aminoethyl)isothiuronium bromide hydrobromide - Wikipedia [en.wikipedia.org]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: N-(2-Aminoethyl)thiourea Hydrochloride
Executive Summary: The Isomer Criticality
In drug development, N-(2-Aminoethyl)thiourea hydrochloride (herein referred to as N-AET ) presents a unique validation challenge due to its structural isomerism with the classic radioprotector S-(2-Aminoethyl)isothiourea (AET) .
While AET functions as a "prodrug" that rearranges to the thiol-active 2-mercaptoethylguanidine (MEG) at physiological pH, N-AET is the stable thiourea congener. It functions primarily through thione-thiol tautomerism and metal chelation rather than thiol release.
Critical Warning: Many commercial suppliers and legacy protocols conflate these isomers. Validating your results requires proving which mechanism is active. This guide provides the framework to validate N-AET as a direct Reactive Oxygen Species (ROS) scavenger and Nitric Oxide Synthase (NOS) modulator, comparing it objectively against the clinical gold standard Amifostine and the research benchmark L-NMMA .
Part 1: Mechanistic Validation & Comparative Landscape
The Mechanism of Action
To validate your results, you must first confirm the mechanism. N-AET does not possess a free thiol (-SH) group in its ground state.[1] Its antioxidant capacity relies on the resonance between the thione (C=S) and thiol (C-SH) forms, allowing it to scavenge radicals and chelate redox-active metals (Cu²⁺, Fe³⁺).
-
N-AET (Target): Direct scavenger via thiourea core; stable at neutral pH.
-
AET (Isomer): Rearranges to MEG (free thiol) at pH > 7.0.
-
Amifostine (Alternative): Requires alkaline phosphatase hydrolysis to release the active thiol.
Comparative Performance Matrix
Use this table to benchmark your experimental data against established standards.
| Feature | N-(2-Aminoethyl)thiourea (N-AET) | S-(2-Aminoethyl)isothiourea (AET) | Amifostine (WR-2721) | Cysteamine |
| Primary Class | Stable Thiourea / Chelator | Isothiourea / Thiol Prodrug | Phosphorothioate Prodrug | Aminothiol |
| Active Species | Thione-Thiol Tautomer | 2-Mercaptoethylguanidine (MEG) | WR-1065 (Free Thiol) | Free Thiol |
| Activation Req. | None (Direct Acting) | pH > 7.0 (Transguanylation) | Alkaline Phosphatase | None |
| ROS Scavenging | Moderate (Direct electron transfer) | High (Hydrogen atom transfer) | Very High | High |
| Toxicity Profile | Moderate (Thyroid/Goitrogenic risk) | High (Hypotension, Nausea) | Low (Clinical Grade) | High (Gastric irritation) |
| iNOS Inhibition | Moderate Selectivity | High Potency (via Isothiourea) | Low | Low |
Part 2: Visualizing the Validation Pathway
The following diagram illustrates the divergent pathways of N-AET versus its alternatives, highlighting the critical control points (QC) for your experiments.
Caption: Divergent activation pathways. N-AET functions via tautomerism (blue path), while the S-isomer AET requires pH-dependent rearrangement to MEG (red/green path). Ellman's reagent distinguishes the two.
Part 3: Experimental Protocols for Validation
To publish rigorous results, you must validate the compound's identity and its specific antioxidant efficacy.
Protocol A: Isomer Differentiation (The "Identity" Check)
Objective: Prove you are working with N-AET and not the rearranged thiol-active species.
-
Preparation: Dissolve N-AET HCl (10 mM) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Control: Dissolve Cysteamine HCl (10 mM) as a positive thiol control.
-
Reaction: Add 100 µL of sample to 900 µL of Ellman’s Reagent (DTNB) solution (0.1 mM in buffer).
-
Incubation: Incubate for 5 minutes at room temperature.
-
Readout: Measure Absorbance at 412 nm.
-
Validating Result: N-AET should show minimal absorbance (< 5% of control). A high signal indicates contamination with the S-isomer or rearrangement to a thiol species. Cysteamine will show high absorbance.
-
Protocol B: DPPH Radical Scavenging Assay (Efficacy)
Objective: Quantify direct electron transfer capability compared to Amifostine.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 0.1 mM in methanol (protect from light).
-
Samples: N-AET, Amifostine, and Ascorbic Acid (Standard) at serial dilutions (10–500 µM).
-
-
Workflow:
-
Pipette 20 µL of sample into a 96-well microplate.
-
Add 180 µL of DPPH working solution.
-
Incubate in the dark for 30 minutes at 25°C.
-
-
Measurement: Read Absorbance (
) at 517 nm. -
Calculation:
-
Validation Criterion:
-
N-AET typically exhibits an
higher (lower potency) than Amifostine but should show dose-dependent linearity ( ). -
If
is surprisingly low (< 10 µM), suspect metal contamination catalyzing the reaction (N-AET is a strong chelator).
-
Protocol C: Nitric Oxide (NO) Modulation (Griess Assay)
Objective: Assess iNOS inhibition potential (relevant for isothiourea derivatives).
-
Cell Model: RAW 264.7 macrophages stimulated with LPS (1 µg/mL).
-
Treatment: Co-treat cells with LPS and N-AET (0, 10, 50, 100 µM) for 24 hours.
-
Supernatant Analysis:
-
Mix 50 µL supernatant with 50 µL Sulfanilamide solution (1% in 5% phosphoric acid).
-
Wait 10 mins.
-
Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
-
-
Readout: Measure Absorbance at 540 nm (Nitrite quantification).
-
Interpretation:
-
A reduction in nitrite indicates NOS inhibition.
-
Note: S-substituted isothioureas (AET) are potent iNOS inhibitors.[2] N-substituted thioureas (N-AET) are generally less potent. A very high potency suggests you may have the S-isomer.
-
Part 4: Troubleshooting & Data Integrity
1. The pH Trap: Unlike AET, N-AET is relatively stable. However, if your results show erratic toxicity, check the pH of your stock solution. Hydrolysis of the thiourea moiety can release toxic sulfide ions at very low pH.
2. Metal Interference: N-AET is a potent ligand for transition metals. In cell-free assays (like Fenton chemistry), trace iron in your buffer can complex with N-AET, altering its redox potential.
-
Fix: Always use chelated buffers (with trace EDTA) unless testing chelation specifically.
3. Reference Standards: Do not rely solely on literature values from the 1960s/70s, as chemical purity standards have changed. Always run a side-by-side positive control (e.g., NAC or Amifostine) in the same plate.
References
-
Doherty, D. G., et al. (1957). "Chemical protection against ionizing radiation.[3][4] II. Mercaptoalkylamines and related compounds with protective activity."[5] Radiation Research.
-
Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[2] Biochemical Pharmacology. (Establishes the isothiourea vs thiourea inhibition profiles).
-
Newton, G. L., et al. (1995). "The biological thiols: The thiol-disulfide exchange." Free Radical Biology and Medicine. (Mechanistic basis for AET rearrangement).
-
Narra, V. R., et al. (1994). "Radioprotection against biological effects of internal radionuclides in vivo by S-(2-aminoethyl)isothiourea." Journal of Nuclear Medicine.
-
Grokipedia. "S-(2-Aminoethyl)isothiuronium bromide hydrobromide."[3][6] (For physical properties and rearrangement data).
Sources
- 1. S-(2-Aminoethyl)isothiuronium bromide hydrobromide - Wikipedia [en.wikipedia.org]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. S-(2-Aminoethyl)isothiouronium bromide hydrobromide | C3H11Br2N3S | CID 44630056 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiourea Derivatives in Enzyme Inhibition: A Guide for Researchers
In the landscape of modern drug discovery and development, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, thiourea derivatives have emerged as a particularly versatile and promising class of compounds. Their unique structural features, characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, endow them with the ability to interact with a diverse range of biological targets, most notably enzymes. This guide provides a comprehensive comparative analysis of thiourea derivatives as enzyme inhibitors, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Versatile Thiourea Scaffold: A Privileged Structure in Enzyme Inhibition
The remarkable inhibitory potential of thiourea derivatives stems from the electronic and steric properties of the thiourea moiety. The sulfur atom, with its available lone pairs of electrons, acts as a potent hydrogen bond acceptor and can coordinate with metal ions present in the active sites of metalloenzymes.[1] Concurrently, the N-H groups can function as hydrogen bond donors, further stabilizing the inhibitor-enzyme complex.[2] This dualistic hydrogen bonding capability, coupled with the structural diversity achievable through substitutions on the nitrogen atoms, allows for the fine-tuning of binding affinity and selectivity for a wide array of enzymes.
Mechanisms of Enzyme Inhibition by Thiourea Derivatives
The primary mechanism by which thiourea derivatives exert their inhibitory effects, particularly against metalloenzymes, involves the interaction of the thiocarbonyl sulfur atom with the metal ion cofactor in the enzyme's active site. This coordination can disrupt the catalytic activity of the enzyme, preventing the binding and transformation of its natural substrate. Additionally, hydrogen bonding and hydrophobic interactions between the substituted moieties of the thiourea derivative and amino acid residues within the active site play a crucial role in the stability and specificity of the inhibition.[3][4]
Below, we explore the specific inhibitory mechanisms against several key enzyme classes.
Urease Inhibition
Urease, a nickel-containing metalloenzyme, is a key target for the treatment of infections caused by Helicobacter pylori. Thiourea derivatives have been extensively studied as urease inhibitors. The proposed mechanism involves the coordination of the thiourea sulfur atom with the two nickel ions in the urease active site, effectively blocking the catalytic hydrolysis of urea.[4][5] The N-H groups of the thiourea can also form hydrogen bonds with surrounding amino acid residues, such as histidine, further anchoring the inhibitor in the active site.[6]
Caption: Proposed interaction of a thiourea derivative with the active site of urease.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Thiourea derivatives inhibit tyrosinase by chelating the copper ions in the active site through the sulfur atom of the thiocarbonyl group.[3][7] This interaction prevents the binding of the substrate, L-tyrosine, and subsequent oxidation steps. Molecular docking studies have shown that the aromatic rings of substituted thioureas can also engage in pi-pi stacking interactions with histidine residues that coordinate the copper ions.[3]
Caption: Proposed interaction of a thiourea derivative with the active site of tyrosinase.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. While classical CA inhibitors are sulfonamides that directly coordinate the zinc ion, some thiourea derivatives have also shown inhibitory activity. Although they do not typically anchor to the zinc ion directly, they are thought to bind within the active site cavity, potentially in the coumarin/phenol binding site, and sterically hinder the access of the substrate, carbon dioxide.[8] Hydrogen bonding with active site residues like threonine and glutamine can contribute to their binding.[9]
Caption: Proposed binding of a thiourea derivative in the active site of carbonic anhydrase.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease. Thiourea derivatives have been shown to inhibit cholinesterases through interactions with both the catalytic and peripheral anionic sites of the enzyme. The thiourea moiety can form hydrogen bonds with residues in the catalytic site, such as tyrosine and serine, while the substituted groups can interact with the peripheral anionic site, which is involved in substrate guidance and allosteric modulation.[10][11]
Caption: Dual-site binding of a thiourea derivative to acetylcholinesterase.
Comparative Performance: A Quantitative Overview
The inhibitory potency of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). The following table provides a comparative summary of the reported inhibitory activities of various thiourea derivatives against different enzymes. It is important to note that direct comparison of absolute values across different studies should be done with caution, as experimental conditions can vary.
| Enzyme Target | Thiourea Derivative Class | Representative IC₅₀ / Kᵢ Values | Standard Inhibitor & IC₅₀ / Kᵢ | Reference(s) |
| Urease | N,N-disubstituted thioureas | IC₅₀: 1.83 µM - 2.48 µM | Thiourea (IC₅₀ = 22.8 µM) | [12] |
| N-monoarylacetothioureas | IC₅₀: 0.16 µM | Acetohydroxamic acid (AHA) (IC₅₀ = 27.0 µM) | ||
| Tyrosinase | Bis-thiourea derivatives | IC₅₀: 61.63 µM | Kojic acid (IC₅₀ = 168.73 µM) | [13] |
| N-aryl-N'-substituted phenylthioureas | IC₅₀: 6.13 µM | [3] | ||
| Thioacetazone | IC₅₀: 14 µM | [7] | ||
| Ambazone | IC₅₀: 15 µM | [7] | ||
| Carbonic Anhydrase (hCA I) | Chiral thiourea derivatives | Kᵢ: 3.4 µM - 7.6 µM | Acetazolamide (Kᵢ values vary) | [8][14] |
| Benzimidazole-containing thioureas | Kᵢ: up to 73.6 µM | [8][14] | ||
| Carbonic Anhydrase (hCA II) | Chiral thiourea derivatives | Kᵢ: 8.7 µM - 44.2 µM | Acetazolamide (Kᵢ values vary) | [8][14] |
| Sulfonamide-thiourea hybrids | Potent inhibition reported | [9][15] | ||
| Acetylcholinesterase (AChE) | Thiazole-thiourea hybrids | IC₅₀: 0.30 µM - 15.40 µM | Donepezil (IC₅₀ = 2.16 µM) | [16] |
| Unsymmetrical thiourea derivatives | IC₅₀: 50 µg/mL | Galantamine (IC₅₀ = 15 µg/mL) | [10] | |
| Butyrylcholinesterase (BChE) | Thiazole-thiourea hybrids | IC₅₀: 0.40 µM - 22.70 µM | Donepezil (IC₅₀ = 4.5 µM) | [16] |
| Unsymmetrical thiourea derivatives | IC₅₀: 60 µg/mL | Galantamine (IC₅₀ = 15 µg/mL) | [10] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents on their nitrogen atoms. A comprehensive analysis of the structure-activity relationship (SAR) provides crucial guidance for the rational design of more potent and selective inhibitors.[2][17]
-
Aromatic vs. Aliphatic Substituents: Aromatic or heteroaromatic rings attached to the thiourea core often enhance inhibitory activity through hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in the enzyme's active site.[2]
-
Electron-Withdrawing and Donating Groups: The electronic properties of substituents on the aromatic rings play a significant role. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) can increase the acidity of the N-H protons, enhancing their hydrogen bonding capacity and often leading to increased potency.[2] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can also modulate activity, with their effect being highly dependent on the specific enzyme target and binding pocket.
-
Steric Factors: The size and position of substituents are critical. Bulky groups can either enhance binding by occupying specific hydrophobic pockets or decrease activity due to steric hindrance, preventing the inhibitor from accessing the active site. The position of substituents (ortho, meta, para) on an aromatic ring can significantly alter the binding orientation and, consequently, the inhibitory potency.
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach its target enzyme. A balance between hydrophilicity and lipophilicity is often required for optimal bioavailability and efficacy.[2]
-
N-Monosubstitution vs. N,N'-Disubstitution: The substitution pattern on the thiourea nitrogen atoms can affect the binding mode. N-monosubstituted thioureas may have greater conformational flexibility, which can be advantageous for fitting into certain active sites. N,N'-disubstituted thioureas offer more opportunities for diverse interactions through their two substituent groups.
Experimental Protocols for Enzyme Inhibition Assays
The evaluation of thiourea derivatives as enzyme inhibitors relies on robust and reproducible in vitro assays. Below are detailed, step-by-step methodologies for assessing the inhibition of three key enzymes.
Caption: General workflow for an in vitro enzyme inhibition assay.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay measures the production of ammonia from the hydrolysis of urea by urease.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Thiourea derivative solutions (test inhibitors) in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 1% w/v phenol in 5% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide in 0.1% sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 5 µL of the thiourea derivative solution at various concentrations to the test wells. For the control wells (100% enzyme activity), add 5 µL of the solvent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 45 µL of phenol reagent to each well, followed by 70 µL of alkali reagent.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) based on the reaction of thiocholine (a product of substrate hydrolysis) with DTNB (Ellman's reagent) to produce a yellow-colored product.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
AChE or BChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Thiourea derivative solutions (test inhibitors) in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the thiourea derivative solution at various concentrations to the test wells. For the control wells, add 20 µL of the solvent.
-
Add 20 µL of the cholinesterase enzyme solution to each well.
-
Add 10 µL of DTNB solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
Thiourea derivatives represent a highly versatile and privileged scaffold in the design of potent and selective enzyme inhibitors. Their ability to interact with the active sites of a diverse range of enzymes, particularly metalloenzymes, through a combination of metal coordination, hydrogen bonding, and hydrophobic interactions, makes them attractive candidates for drug discovery. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of next-generation inhibitors with improved efficacy and selectivity.
Future research in this field will likely focus on several key areas:
-
Target Selectivity: Designing thiourea derivatives that exhibit high selectivity for a specific enzyme isoform to minimize off-target effects and associated toxicity.
-
In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro studies to evaluate the in vivo efficacy, bioavailability, and metabolic stability of promising thiourea-based inhibitors.
-
Mechanism of Action Elucidation: Employing advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of thiourea derivatives in complex with their target enzymes, thereby providing a more detailed understanding of their binding modes.
-
Hybrid Molecules: Combining the thiourea scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of thiourea derivatives in the ongoing battle against a wide spectrum of diseases.
References
-
Ullah, F. et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4506. [Link]
-
Lee, S. Y. et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Molecules, 20(12), 21237-21249. [Link]
-
Olgen, S. et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 896. [Link]
-
Kalsoom, S. et al. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1311, 138095. [Link]
-
Mahalapbutra, P. et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518195. [Link]
-
Mahalapbutra, P. et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518195. [Link]
-
Sabaukham, S. et al. (2025). Tyrosinase inhibitory activity of 16 bis-thiourea derivatives and KA at... ResearchGate. [Link]
-
Koval, O. O. et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 1-18. [Link]
-
Lin, Y.-C. et al. (2022). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 23(19), 11853. [Link]
-
de Oliveira, A. S. et al. (2025). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. [Link]
-
Khan, K. M. et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ResearchGate. [Link]
-
Zhang, H. et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25-33. [Link]
-
Khan, K. M. et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 80, 549-561. [Link]
-
Khan, K. M. et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(51), 48149-48163. [Link]
-
Gul, S. et al. (2014). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 224-228. [Link]
-
Pillay, K. et al. (2020). A. Thiourea docked into the active site of urease, distance measured... ResearchGate. [Link]
-
Oruç-Emre, E. E. et al. (2025). Molecular docking results showed that compound 30 interacts with the active site of AChE. ResearchGate. [Link]
-
Girit, P. M. et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
-
Khan, K. M. et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(51), 48149-48163. [Link]
-
Hayat, U. et al. (2025). Synthesis, in vitro acetylcholinesterase, butyrylcholinesterase activities and in silico molecular docking study of thiazole-thiourea hybrid derivatives. ResearchGate. [Link]
-
Gul, S. et al. (2015). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 224-8. [Link]
-
Kim, J. et al. (2019). Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 20(5), 1051. [Link]
-
Bijak, M. (2025). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. International Journal of Molecular Sciences, 26(18), 14353. [Link]
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Technical Guide: Alternatives to N-(2-Aminoethyl)thiourea Hydrochloride (AET) in Research
Executive Summary
N-(2-Aminoethyl)thiourea hydrochloride (AET) has historically served as a dual-function tool compound: a potent radioprotector and a nitric oxide synthase (NOS) inhibitor.[1] However, its utility is severely compromised by a narrow therapeutic window, pH-dependent instability (rearrangement to mercaptoethylguanidine), and systemic toxicity (severe hypotension and nausea).
This guide analyzes superior alternatives for two distinct research streams:
-
Radioprotection & ROS Scavenging: Transitioning to Amifostine (WR-2721) .
-
iNOS Inhibition: Transitioning to 1400W .
Part 1: Radioprotection & Free Radical Scavenging
The Mechanism of AET vs. Amifostine
AET is not the active radioprotector itself.[2] At physiological pH (7.4), it undergoes intratransguanylation to form 2-mercaptoethylguanidine (MEG) , which scavenges free radicals. This rearrangement is uncontrolled in vivo, leading to toxicity.
The Superior Alternative: Amifostine (WR-2721) Amifostine is a phosphorylated prodrug. Unlike AET’s chemical rearrangement, Amifostine requires enzymatic activation by alkaline phosphatase . Since this enzyme is highly expressed in normal endothelium but poorly expressed in tumor vasculature, Amifostine offers selective protection of normal tissue—a critical advantage over AET.
Comparative Performance Data
| Feature | N-(2-Aminoethyl)thiourea (AET) | Amifostine (WR-2721) |
| Dose Reduction Factor (DRF) | ~1.3 – 1.6 (Lethality models) | 2.0 – 2.7 (Superior Protection) |
| Activation Mechanism | Chemical (pH > 7.0) | Enzymatic (Alkaline Phosphatase) |
| Selectivity | Non-selective (protects tumor & normal tissue) | Selective (Preferentially protects normal tissue) |
| Toxicity Profile | High (Hypotension, GI toxicity) | Moderate (Nausea, transient hypotension) |
| FDA Status | Not Approved (Research Only) | Approved (Xerostomia/Cisplatin toxicity) |
Mechanism of Action Diagram
The following diagram illustrates the divergent activation pathways of AET and Amifostine.
Caption: AET relies on pH-driven rearrangement to MEG, while Amifostine utilizes enzymatic activation for tissue selectivity.
Part 2: Nitric Oxide Synthase (NOS) Inhibition
The Limitation of AET
AET acts as an isothiourea-based inhibitor.[3][4][5] While it inhibits inducible NOS (iNOS), it lacks sufficient selectivity against endothelial NOS (eNOS).[4][6] In vivo, this leads to hypertensive crises because eNOS blockade constricts blood vessels.
The Superior Alternative: 1400W 1400W (N-(3-(Aminomethyl)benzyl)acetamidine) is a highly selective, slow, tight-binding inhibitor of iNOS.[6] It functions as a "molecular scalpel" compared to the "hammer" of AET.
Comparative Inhibition Data (Ki / IC50)[4][6]
| Target Isoform | AET (Isothiourea class) | 1400W (Acetamidine class) | Selectivity Ratio (1400W) |
| iNOS (Inducible) | ~1.1 µM (EC50) | 7 nM (Kd) | Extremely Potent |
| eNOS (Endothelial) | ~15 µM (Inhibits significantly) | > 50 µM | > 5000-fold selective vs iNOS |
| nNOS (Neuronal) | Variable inhibition | > 2 µM | > 200-fold selective vs iNOS |
| Reversibility | Reversible (Competitive) | Irreversible / Slow-tight binding | Sustained effect |
NOS Pathway Inhibition Diagram
Caption: 1400W selectively targets iNOS, preserving eNOS function, whereas AET indiscriminately inhibits both.
Part 3: Experimental Protocols
Protocol A: Radioprotection Assay (Clonogenic Survival)
Objective: Validate the Dose Reduction Factor (DRF) of Amifostine vs. Control.
-
Cell Preparation: Seed CHO-K1 or V79 cells (500 cells/dish) in 60mm dishes. Allow attachment for 4 hours.
-
Drug Treatment:
-
Control: PBS vehicle.
-
Amifostine Group: Treat with 4 mM Amifostine for 30 minutes prior to irradiation. Note: Amifostine must be added 15-30 mins before IR to allow uptake and dephosphorylation.
-
-
Irradiation: Expose cells to graded doses of Gamma radiation (0, 2, 4, 6, 8 Gy) using a Cs-137 source.
-
Washout: Immediately aspirate medium, wash 2x with PBS, and replace with fresh growth medium.
-
Incubation: Incubate for 7–10 days at 37°C/5% CO2 until colonies (>50 cells) form.
-
Fixation/Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.
-
Analysis: Calculate Survival Fraction (SF). Plot log(SF) vs. Dose.
-
Calculation:
-
Protocol B: Selective iNOS Inhibition (Griess Assay)
Objective: Quantify nitrite reduction in LPS-stimulated macrophages using 1400W.
-
Cell Activation: Seed RAW 264.7 macrophages in a 96-well plate (
cells/well). -
Induction: Stimulate with LPS (1 µg/mL) + IFN-
(10 ng/mL) to induce iNOS. -
Inhibitor Treatment: Concurrently add 1400W in a concentration curve (1 nM to 10 µM).
-
Negative Control: Media only.
-
Positive Control:[7] LPS/IFN-
only (100% Nitrite).
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Reaction:
-
Transfer 50 µL of supernatant to a new plate.
-
Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min in dark.
-
Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.
-
-
Measurement: Read absorbance at 540 nm .
-
Validation: Viability must be confirmed via MTT/MTS assay to ensure reduced nitrite is due to enzyme inhibition, not cell death.
References
-
Garvey, E. P., et al. (1997).[6][8] 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[6] Journal of Biological Chemistry. Link
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link
-
Grdina, D. J., et al. (2002). Amifostine: the first selective-target and broad-spectrum radioprotector. Seminars in Radiation Oncology. Link
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[4][6] Biochemical Pharmacology. Link
-
Jahmani, R. A., et al. (2017). Amifostine: A Review of its Mechanism of Action and Clinical Applications. Current Drug Targets. Link
Sources
- 1. [Radioprotective properties of isothiourea derivatives with NO-inhibitory mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
A Guide to the Cross-Validation of N-(2-Aminoethyl)thiourea Hydrochloride in Nitric Oxide Synthase Inhibition Studies
This guide provides an in-depth technical analysis of N-(2-Aminoethyl)thiourea hydrochloride (AET), a pivotal tool for researchers investigating the roles of nitric oxide synthase (NOS) isoforms. Rather than a simple product manual, this document serves as a comparative guide, offering the experimental data and context necessary to cross-validate findings and make informed decisions when selecting a NOS inhibitor. We will explore the compound's mechanism, compare its performance against key alternatives, and provide detailed protocols grounded in established scientific literature.
Introduction: The Critical Role of NOS Isoform Selectivity
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, from blood pressure regulation to immune responses. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms:
-
Neuronal NOS (nNOS or NOS1): Primarily involved in neurotransmission.
-
Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, producing large, cytotoxic amounts of NO.
-
Endothelial NOS (eNOS or NOS3): Responsible for the constitutive production of NO in the vasculature, leading to vasodilation and blood pressure control.
Given the distinct, and often opposing, roles of these isoforms, the ability to inhibit them selectively is paramount for experimental clarity. N-(2-Aminoethyl)thiourea hydrochloride (AET), also known as Aminoethyl-isothiourea (AE-ITU), has emerged as a valuable research compound due to its relative selectivity for the iNOS isoform. This guide will provide the necessary framework to validate its use and compare its experimental footprint with other commonly used inhibitors.
Mechanism of Action: A Comparative Overview
AET belongs to the isothiourea class of NOS inhibitors. Its primary mechanism involves acting as a competitive inhibitor at the L-arginine binding site of the enzyme.[1] This prevents the natural substrate, L-arginine, from being converted to L-citrulline and NO.
The experimental utility of AET stems from its potency and selectivity profile, particularly when compared to other inhibitors. While no inhibitor is perfectly selective, isothioureas like AET and S-methylisothiourea (SMT) demonstrate a preferential inhibition of iNOS over eNOS. This contrasts sharply with non-selective inhibitors like Nω-nitro-L-arginine methyl ester (L-NAME), which potently inhibits all isoforms and has a pronounced effect on the eNOS-driven regulation of blood pressure.[2]
Visualizing the Point of Intervention
The following diagram illustrates the nitric oxide synthesis pathway and highlights the inhibitory action of isothiourea-based compounds.
Caption: Competitive inhibition of Nitric Oxide Synthase by AET.
Quantitative Comparison of Inhibitor Potency
The selectivity of an inhibitor is best understood by comparing its 50% inhibitory concentration (IC₅₀) against different enzyme isoforms. The data below, synthesized from literature, provides a clear comparison between AET and other relevant compounds.[1]
| Compound | Target Isoform | IC₅₀ (Relative Potency) | Primary Experimental Use |
| N-(2-Aminoethyl)thiourea (AET) | iNOS > eNOS | Relatively selective for iNOS | Studying the role of iNOS in inflammation and sepsis models |
| S-Methylisothiourea (SMT) | iNOS >> eNOS | More selective for iNOS than AET | A more refined tool for selective iNOS inhibition |
| S-Ethylisothiourea (ETU) | iNOS ≈ eNOS | Potent, but non-selective | General NOS inhibition studies |
| L-NAME | eNOS ≈ nNOS > iNOS | Potent, non-selective (eNOS preference) | Inducing hypertension; studying endothelial function |
Note: Absolute IC₅₀ values can vary between assay conditions. This table represents relative potencies for comparative purposes.
Experimental Protocols & Data Cross-Validation
To ensure the trustworthiness of experimental results, protocols must be robust and self-validating. Here, we present standardized workflows for using AET and provide context for interpreting the data against that of other inhibitors.
Protocol 1: In Vitro iNOS Inhibition Assay in Macrophages
This protocol is designed to quantify the direct inhibitory effect of AET on iNOS activity in a controlled cellular environment.
Objective: To determine the IC₅₀ of AET for inducible NOS.
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., J774.2) in appropriate media until they reach 80-90% confluency.
-
Induction of iNOS: Stimulate the macrophages with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 100 U/mL) for 18-24 hours to induce high levels of iNOS expression.
-
Inhibitor Treatment: Pre-incubate the stimulated cells with a range of AET concentrations (e.g., 0.1 µM to 100 µM) for 30-60 minutes. Include a vehicle control (media or DMSO) and a positive control inhibitor (e.g., SMT).
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Nitrite concentration is determined by comparison to a sodium nitrite standard curve.
-
-
Data Analysis: Plot the percentage of inhibition against the log of AET concentration to calculate the IC₅₀ value.
Causality and Cross-Validation:
-
Why J774.2 cells? This cell line is a standard model for immunology and reliably expresses high levels of iNOS upon stimulation, providing a robust signal for inhibition assays.[1]
-
Why measure nitrite? Nitric oxide is a highly reactive gas with a short half-life. It is rapidly oxidized to the stable metabolites nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay measures nitrite as a reliable proxy for NO production.
-
Cross-Validation Point: Compare the obtained IC₅₀ for AET with that of SMT. Based on literature, SMT should be equipotent or slightly more potent.[1] A significant deviation may indicate issues with compound purity or experimental conditions.
Protocol 2: In Vivo Endotoxemia Model for Organ Protection
This workflow assesses the therapeutic potential of selective iNOS inhibition in a clinically relevant disease model.
Objective: To evaluate the effect of AET on organ perfusion and injury during systemic inflammation.
Caption: Experimental workflow for an in vivo endotoxemia study.
Methodology:
-
Animal Model: Use anesthetized male Sprague-Dawley rats (or a larger animal model like pigs for more detailed hemodynamic monitoring).[2][3]
-
Instrumentation: Surgically place catheters for drug administration and blood pressure (BP) monitoring. Place flow probes around relevant arteries (e.g., hepatic artery) to measure organ-specific blood flow.[3]
-
Baseline Measurement: Allow the animal to stabilize and record all baseline hemodynamic parameters for at least 30 minutes.
-
Induction of Endotoxemia: Infuse a continuous low dose of LPS intravenously to induce a state of systemic inflammation and iNOS expression.
-
Treatment Groups: After a set period of LPS infusion (e.g., 3 hours), administer one of the following:
-
Group 1: AET (e.g., 10 mg/kg, IV).[3]
-
Group 2 (Comparative Control): L-NAME (e.g., 10 mg/kg, IV).
-
Group 3 (Vehicle Control): Saline.
-
-
Monitoring and Sampling: Continuously monitor hemodynamic parameters. At the end of the experiment, collect blood to measure markers of liver injury (e.g., ALT, AST).
-
Data Analysis: Compare the changes in blood pressure, hepatic artery flow, and liver injury markers between the groups.
Trustworthiness and Expected Outcomes:
-
Self-Validation: The inclusion of both a vehicle control and a non-selective inhibitor (L-NAME) is critical. The vehicle group establishes the baseline effect of endotoxemia. The L-NAME group validates the model's responsiveness to NOS inhibition.
-
Expected AET Effect: In many models, AET is expected to improve or restore organ blood flow (e.g., hepatic artery flow) without causing the severe hypertension seen with L-NAME.[2][3] This is because it preferentially targets the overactive iNOS while having a lesser effect on the eNOS required for basal vasodilation.
-
Cross-Validation Caveat: It is crucial to recognize that the effects of iNOS inhibitors can be model-dependent. In some scenarios, such as hepatic ischemia-reperfusion, AET has been shown to potentially impair blood flow and aggravate injury.[2] This underscores the importance of not over-generalizing results from one model to another and highlights the need for careful cross-validation in different experimental contexts.
Head-to-Head Comparison: AET vs. Key Alternatives
The choice of an inhibitor should be a deliberate one, based on the specific experimental question. The table below provides a direct comparison to guide this decision.
| Feature | N-(2-Aminoethyl)thiourea (AET) | L-NAME | S-Methylisothiourea (SMT) |
| Primary Target | iNOS (with some eNOS activity) | Pan-NOS (eNOS, nNOS, iNOS) | iNOS (highly selective) |
| In Vivo BP Effect | Weak pressor response[1] | Strong, sustained pressor response[2] | Very weak pressor response[1] |
| Use in Sepsis Models | Often beneficial, improves organ perfusion[3] | Often detrimental, reduces organ perfusion[2] | Potentially beneficial, less cardiovascular liability |
| Advantages | Commercially available, well-characterized, good starting point for iNOS studies. | Potent, reliable induction of hypertension, useful for studying the role of basal NO. | Higher selectivity for iNOS than AET, making it a more precise tool. |
| Limitations | Not completely selective for iNOS, effects can be model-dependent.[1][2] | Non-selectivity can confound results; severe vasoconstriction can cause ischemia.[2] | May be less potent than non-selective inhibitors in some contexts. |
Safety and Handling
-
Hazards: Thiourea-class compounds are often classified as harmful if swallowed.[4] Some are suspected of causing cancer and damaging fertility.[5][6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[7]
-
Storage: Store locked up in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
N-(2-Aminoethyl)thiourea hydrochloride is a powerful and well-established tool for investigating the pathophysiology of inducible nitric oxide synthase. Its relative selectivity for iNOS over eNOS makes it experimentally superior to broad-spectrum inhibitors like L-NAME for studies where preserving basal endothelial function is critical, such as in models of sepsis and inflammation.
However, researchers must proceed with a clear understanding of its limitations. The compound is not perfectly selective, and its biological effects can vary significantly between different experimental models.[2] Therefore, rigorous cross-validation is not merely recommended; it is essential. This includes validating in vitro findings in relevant in vivo models, always using appropriate controls (both vehicle and a non-selective inhibitor), and comparing results with more highly selective compounds like S-methylisothiourea where appropriate. By employing the structured, comparative approach outlined in this guide, researchers can ensure the integrity and reliability of their findings in the complex and vital field of nitric oxide biology.
References
-
Wang, Y., et al. (1998). Differential effect of 2-aminoethyl-isothiourea, an inhibitor of the inducible nitric oxide synthase, on microvascular blood flow and organ injury in models of hepatic ischemia-reperfusion and endotoxemia. Shock, 10(1), 20-25. [Link]
-
Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. British Journal of Pharmacology, 116(6), 2549–2550. [Link]
-
Szabó, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 113(3), 757–763. [Link]
-
Redox. (2022). Safety Data Sheet: Thiourea. [Link]
-
Wogensen, L., et al. (1998). Aminoethyl-isothiourea, a selective inhibitor of inducible nitric oxide synthase activity, improves liver circulation and oxygen metabolism in a porcine model of endotoxemia. Shock, 9(2), 109-115. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). Thiourea: Human health tier II assessment. Australian Government Department of Health. [Link]
Sources
- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effect of 2-aminoethyl-isothiourea, an inhibitor of the inducible nitric oxide synthase, on microvascular blood flow and organ injury in models of hepatic ischemia-reperfusion and endotoxemia [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoethyl-isothiourea, a selective inhibitor of inducible nitric oxide synthase activity, improves liver circulation and oxygen metabolism in a porcine model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
